巴卡林

描述

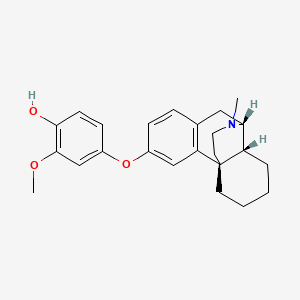

Baccharin is a bioactive small molecule isolated from Brazilian green propolis . It has been studied for its neurotrophic and neuroprotective potential .

Synthesis Analysis

Baccharin is isolated from Brazilian green propolis .Molecular Structure Analysis

Baccharin has a molecular formula of C23H24O4 . Its average mass is 364.434 Da and its monoisotopic mass is 364.167450 Da .Chemical Reactions Analysis

Baccharin has been shown to induce neuritogenesis in NGF-deprived PC12 cells, through activation of trkA receptor and the downstream signaling cascades (PI3K/Akt and MAPK/ERK) . This is the same neurotrophic pathway activated by NGF in PC12 cells and neurons .Physical And Chemical Properties Analysis

In silico predictions of baccharin showed favorable physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness .科学研究应用

遗传毒性和抗遗传毒性

巴卡林是从南美本土植物Baccharis dracunculifolia DC 中分离出的主要化合物,也是巴西绿蜂胶的主要来源,在遗传毒性和抗遗传毒性研究中显示出显著的作用。对 V79 细胞的体外实验表明,巴卡林可以减少诱变剂诱导的 DNA 损伤和微核频率,表明其作为针对基因组和染色体损伤的化学预防剂的潜力。巴卡林的抗氧化特性可能在此化学预防活动中发挥作用 (de Oliveira 等人,2012)。此外,对雄性瑞士小鼠的体内研究表明,巴卡林调节多柔比星和甲基甲磺酸盐诱导的遗传毒性作用,突出了其抗遗传毒性能力 (Oliveira 等人,2011).

多糖和生物活性化合物相互作用

多糖与微量生物活性化合物 (BAC)(如巴卡林中的 BAC)相互作用的研究对于了解其在功能性食品成分中的生物利用度至关重要。这种相互作用在 BAC 的生物活性和可利用性中起着重要作用,影响其潜在的健康益处。涉及体外和体内方法的技术被用来评估这些相互作用,尽管仍需要综合研究来充分探索这一领域 (Bokov 等人,2023).

生物活性天然产物和药用应用

巴卡林属于从植物中提取的生物活性天然产物这一更广泛的类别,这些产物因其在制药、生物医学和其他行业中的应用而备受关注。这些化合物(包括巴卡林)的结构和物理化学特性对其功能和潜在的生物医学应用(例如在药物递送系统、伤口管理和再生医学中)起着至关重要的作用 (Raposo 等人,2015).

脂肪细胞分化和高血糖

巴卡林还因其对脂肪细胞分化的影响及其在治疗高血糖(特别是在 2 型糖尿病的情况下)中的潜力而受到探索。研究表明,巴卡林可以增强小鼠前脂肪细胞中的脂质积累、细胞甘油三酯水平和葡萄糖摄取,表明其通过过氧化物酶体增殖物激活受体 γ (PPARγ) 激活促进脂肪细胞分化的作用。此外,在糖尿病 ob/ob 小鼠中观察到其降血糖作用,表明其作为葡萄糖代谢紊乱治疗剂的潜力 (Watanabe 等人,2021).

作用机制

未来方向

属性

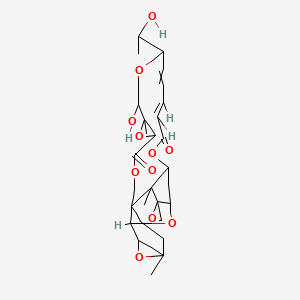

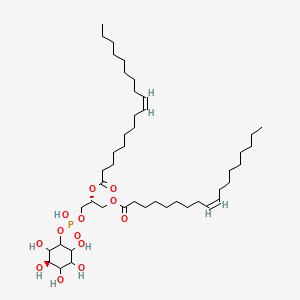

IUPAC Name |

(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O11/c1-15(30)16-7-5-6-8-20(32)37-18-11-19-29(14-36-29)27(18,4)28(10-9-25(2)21(39-25)22(28)38-19)13-35-24(33)23-26(3,40-23)17(31)12-34-16/h5-8,15-19,21-23,30-31H,9-14H2,1-4H3/b7-5?,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBITFNXKQHKLI-LERWJUDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C=CC=CC(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1C=C/C=C/C(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does baccharin exert its anti-diabetic effects?

A1: Baccharin improves blood glucose levels in diabetic ob/ob mice by acting as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand. [] This activation enhances adipocyte differentiation, increasing glucose uptake and improving glucose metabolism. []

Q2: Can you elaborate on baccharin's role in adipocyte differentiation?

A2: Baccharin promotes adipocyte differentiation by increasing lipid accumulation, cellular triglyceride levels, glycerol-3-phosphate dehydrogenase activity, and glucose uptake in mouse 3T3-L1 preadipocytes. [] This is accompanied by increased mRNA expression of PPARγ and its target genes, ultimately leading to enhanced PPARγ-dependent luciferase activity. []

Q3: How does baccharin contribute to cancer cell death?

A3: Baccharin induces apoptosis in several tumor cell lines. [] This apoptotic event is characterized by morphological changes and nucleosomal DNA fragmentation. []

Q4: How does baccharin interact with bacterial cells?

A4: Baccharin exhibits bacteriostatic activity against Porphyromonas gingivalis. [] It targets the bacterial membrane, leading to the formation of aberrant membrane blebs. []

Q5: What is the molecular formula and weight of baccharin?

A5: Baccharin's molecular formula is C21H22O4 and its molecular weight is 342.4 g/mol.

Q6: Is there any spectroscopic data available for baccharin?

A6: Spectroscopic data, such as NMR and IR spectra, for baccharin can be found in scientific literature dedicated to natural product isolation and characterization. Specific databases like the Human Metabolome Database (HMDB) might also offer spectroscopic information.

Q7: How does the presence of the prenyl group in baccharin impact its activity?

A7: The prenyl group plays a crucial role in baccharin's activity. Studies on prenylflavonoids, structurally similar to baccharin, indicate that the catechol group of the B ring and the two prenyl groups attached to the flavanone skeleton are essential for inhibiting the formation of advanced glycation end products (AGEs). []

Q8: Are there any studies exploring the SAR of baccharin derivatives?

A8: Yes, research has explored the synthesis of non-prenyl analogues of baccharin as selective and potent inhibitors for aldo-keto reductase 1C3. [] These studies provide valuable insights into the structural features essential for baccharin's activity and selectivity.

Q9: What is known about the absorption and metabolism of baccharin in humans?

A9: Following oral administration of Brazilian green propolis, baccharin is primarily detected in plasma as a phenolic glucuronide conjugate (88.2%). [] This suggests that baccharin undergoes extensive first-pass metabolism, likely involving conjugation reactions.

Q10: What in vitro models have been used to study baccharin's effects?

A10: Baccharin's effects have been studied in various in vitro models, including:

- Mouse 3T3-L1 preadipocytes to assess adipocyte differentiation. []

- V79 cells to determine genotoxic and antigenotoxic activities. []

- Human tumor cell lines to evaluate cell growth inhibitory effects and apoptosis induction. [, ]

- Porphyromonas gingivalis to investigate antibacterial activity. []

- Human TRPA1-expressing cells to examine its effects on TRPA1 channels. []

- PC12 cells to explore its neurotrophic potential. []

Q11: What in vivo models have been used to study baccharin's effects?

A11: Baccharin's effects have been investigated in several in vivo models, including:

- Diabetic ob/ob mice to assess its hypoglycemic effect. []

- Mice allografted with sarcoma S-180 to examine its tumoricidal activity. []

- Male Swiss mice to investigate its antigenotoxic effects against doxorubicin and methyl methanesulfonate. []

- Rats to study the metabolic pathways of cinnamic acid derivatives. []

- Hairless mice to evaluate its potential against UV irradiation-induced oxidative stress in skin. []

- Male BALB/c mice to assess its immunomodulatory effects on macrophages. []

- Rats to study its intestinal anti-inflammatory activity in a TNBS-induced colitis model. []

- Guinea pigs to investigate its effects on lipid metabolism in a hypercholesterolemic model. []

Q12: What analytical methods are commonly used to quantify baccharin?

A12: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with various detectors, such as UV or mass spectrometry (MS), is frequently employed to quantify baccharin in various matrices, including propolis extracts and biological samples. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)

![[Bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium](/img/structure/B1239942.png)

![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)

![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1239945.png)